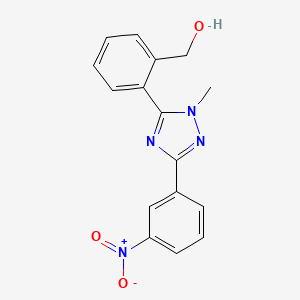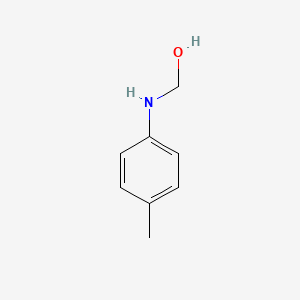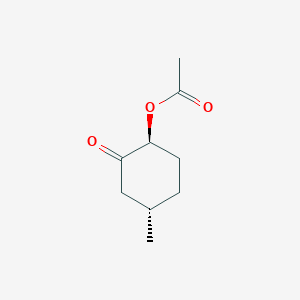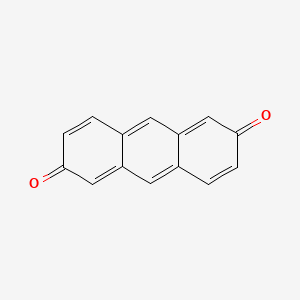![molecular formula C17H18N4O B14591880 3-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]acridin-9(10H)-one CAS No. 61068-69-7](/img/structure/B14591880.png)
3-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]acridin-9(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]acridin-9(10H)-one is a chemical compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]acridin-9(10H)-one typically involves the reaction of acridine derivatives with triazene compounds under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]acridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized acridine derivatives, while reduction reactions may produce reduced acridine derivatives .
Wissenschaftliche Forschungsanwendungen
3-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]acridin-9(10H)-one has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other acridine derivatives and as a reagent in various chemical reactions.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]acridin-9(10H)-one involves its interaction with specific molecular targets and pathways within cells. The compound may bind to nucleic acids, proteins, or other cellular components, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-Carboxyacridine
- 9-Methylacridine
- 9-Aminoacridine
- Acridine-based thiosemicarbazones
Comparison
Compared to similar compounds, 3-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]acridin-9(10H)-one exhibits unique structural features that may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
61068-69-7 |
|---|---|
Molekularformel |
C17H18N4O |
Molekulargewicht |
294.35 g/mol |
IUPAC-Name |
3-[[methyl(propyl)amino]diazenyl]-10H-acridin-9-one |
InChI |
InChI=1S/C17H18N4O/c1-3-10-21(2)20-19-12-8-9-14-16(11-12)18-15-7-5-4-6-13(15)17(14)22/h4-9,11H,3,10H2,1-2H3,(H,18,22) |
InChI-Schlüssel |
ZANNPMXXZPSRSK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(C)N=NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(4-Bromophenyl)sulfanyl]methyl}-5-nitrofuran](/img/structure/B14591818.png)
![2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol](/img/structure/B14591825.png)


![1-{[(5-Chlorothiophen-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14591842.png)
![1-[4-(Methanesulfonyl)-2,6-dinitrophenyl]piperidine](/img/structure/B14591849.png)



![7,8-Dimethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14591872.png)


